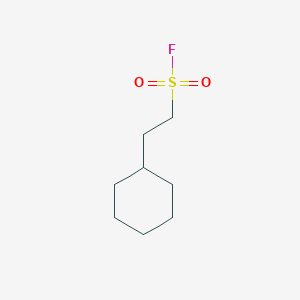

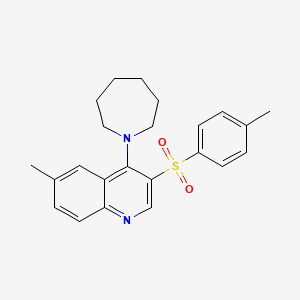

2-Chloro-6-(cyclopentylmethoxy)pyrazine

カタログ番号 B2381281

CAS番号:

426829-74-5

分子量: 212.68

InChIキー: JPXVIUNZXARJHN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

2-Chloro-6-(cyclopentylmethoxy)pyrazine (2C6CP) is an organic compound belonging to the pyrazine family of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 168.57 g/mol. 2C6CP has many applications in the scientific field, from synthesis to research applications. In

科学的研究の応用

DNA Binding and Antimicrobial Properties

- DNA Interaction : Pyrazine derivatives, such as chlorohydrazinopyrazine, exhibit a high affinity for DNA binding. Such compounds have shown potential for clinical applications due to their non-toxic nature towards human cells (Mech-Warda et al., 2022).

- Antimicrobial Activity : Certain pyrazine analogues have demonstrated significant antimicrobial and antifungal activities. These include chloro-N-phenylpyrazine-carboxamides, which show promising results against Mycobacterium tuberculosis and various fungal strains (Doležal et al., 2010).

Synthesis and Chemical Analysis

- Synthesis Methods : Studies have explored efficient synthesis methods for pyrazine derivatives, including 5-Chloropyrido[3,4-b]pyrazines, by condensation processes (Mederski et al., 2003).

- Analytical Techniques : Gas chromatographic methods have been developed for sensitive and specific quantitation of pyrazine derivatives in biological fluids, highlighting their relevance in bioanalytical chemistry (Zacchei et al., 1979).

Pharmacological Applications

- Serotoninmimetic Activity : Some 2-(1-piperazinyl)pyrazines, structurally similar to serotonin, exhibit potent central serotoninmimetic activity, making them interesting for neurological studies (Lumma et al., 1978).

- Antitumor Activity : NH-pyrazoline derivatives bearing the 4-Aryloxy-7-chloroquinoline fragment have shown remarkable antitumor activity against various cancer cell lines (Montoya et al., 2014).

Material Science Applications

- Electroluminescence Property : Pyrazine derivatives with strong intramolecular charge-transfer chromophoric systems have been investigated for their potential in electroluminescence devices due to their strong fluorescence properties (Jaung et al., 1997).

特性

IUPAC Name |

2-chloro-6-(cyclopentylmethoxy)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c11-9-5-12-6-10(13-9)14-7-8-3-1-2-4-8/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXVIUNZXARJHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(cyclopentylmethoxy)pyrazine | |

Synthesis routes and methods

Procedure details

K-t-BuO (1.65 g, 14.7 mmol) was added portionwise to a stirred mixture of cyclopentanemethanol (2.99 g, 29.9 mmol) and 2,6-dichloropyrazine (1.90 g, 12.8 mmol) in dioxane (6 mL) at 0° C. (ice-bath). The reaction mixture was then stirred for 2.5 h, while the temperature was allowed to reach room temperature. The reaction mixture was diluted with dichloromethane/ether (1:1), filtered, and concentated in vacuo. The beige liquid was purified by column chromatography on silica gel (18×4 cm) using n-hexane/ethyl acetate (94:6) as eluent. Two chromatographic runs afforded 1.66 g (61%) of the title compound as a colorless oil. HRMS m/z calcd for C10H13ClN2O (M)+212.0716, found 212.0723. Anal. (C10H13ClN2O) C, H, N.

[Compound]

Name

K-t-BuO

Quantity

1.65 g

Type

reactant

Reaction Step One

Name

dichloromethane ether

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Two

Name

Yield

61%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-ethylbutanoyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2381198.png)

![1-(3,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2381201.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-fluorophenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2381202.png)

![5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B2381205.png)

![6-Amino-1-benzyl-5-[(prop-2-yn-1-yl)(propyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2381206.png)

![N-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2381211.png)

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2381217.png)